molecular formula C10H16O2 B14623830 4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 55784-66-2

4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14623830
CAS No.: 55784-66-2
M. Wt: 168.23 g/mol
InChI Key: LPXAUISIPHHSCA-UHFFFAOYSA-N
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Description

4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone with the molecular formula C10H16O. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphor can be synthesized through several methods, including the oxidation of borneol or isoborneol. One common synthetic route involves the oxidation of isoborneol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and yields camphor as the primary product .

Industrial Production Methods

Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method is widely used in regions where camphor laurel trees are abundant. Another industrial method involves the synthesis of camphor from alpha-pinene, a compound found in turpentine oil. This process includes several steps, such as isomerization, oxidation, and cyclization .

Chemical Reactions Analysis

Types of Reactions

Camphor undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

    Camphoric Acid: Formed through oxidation.

    Borneol/Isoborneol: Formed through reduction.

    Halogenated Camphor: Formed through halogenation.

Scientific Research Applications

Camphor has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.

    Industry: Employed in the production of plastics, lacquers, and explosives.

Mechanism of Action

Camphor exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Borneol: A bicyclic monoterpene alcohol with similar structure and properties.

    Isoborneol: An isomer of borneol with similar chemical behavior.

    Camphoric Acid: An oxidized derivative of camphor.

Uniqueness

Camphor is unique due to its strong odor, crystalline structure, and wide range of applications. Its ability to interact with ion channels and modulate neuronal activity sets it apart from other similar compounds .

Properties

CAS No.

55784-66-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-8(2)9(3)4-5-10(8,12)6-7(9)11/h12H,4-6H2,1-3H3

InChI Key

LPXAUISIPHHSCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)O)C)C

Origin of Product

United States

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